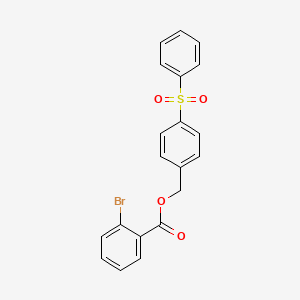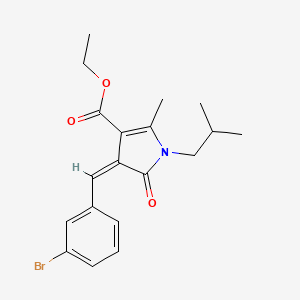![molecular formula C16H15ClF2N2OS B4738372 N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea
説明
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture and public health programs to control pests such as mosquitoes, flies, and beetles. Diflubenzuron is known for its effectiveness and low toxicity to mammals, making it a popular choice for pest control.
作用機序
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean works by inhibiting the synthesis of chitin, a structural component of the exoskeleton in insects. This leads to the disruption of the molting process, which ultimately results in the death of the insect. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean also affects the growth and development of insects, reducing their ability to reproduce and causing a decline in population.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can have adverse effects on aquatic organisms, including fish and crustaceans, if it enters water systems. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean can also have negative effects on non-target insects, such as bees and butterflies, which can lead to a decline in pollination.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has several advantages for laboratory experiments, including its effectiveness in controlling pests, low toxicity to mammals, and ease of use. However, it also has limitations, such as its potential negative effects on non-target organisms and the environment. Researchers must take these factors into account when using N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in experiments.
将来の方向性
Future research on N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean could focus on developing more targeted formulations that reduce the negative effects on non-target organisms. Additionally, studies could investigate the potential use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in integrated pest management strategies, which combine multiple approaches to control pests. Further research could also explore the use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in alternative applications, such as in the medical field for the treatment of parasitic infections.
Conclusion:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean is a widely used insecticide that has been extensively studied for its effectiveness and low toxicity to mammals. While it has several advantages for laboratory experiments, researchers must consider its potential negative effects on non-target organisms and the environment. Future research could focus on developing more targeted formulations and exploring alternative applications for N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean.
科学的研究の応用
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, biochemical and physiological effects, and potential applications in pest management.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-10-2-7-13(14(8-10)22-15(18)19)21-16(23)20-9-11-3-5-12(17)6-4-11/h2-8,15H,9H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHNJFVCHCDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)

![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)